molecular formula C44H31N5 B2628592 5-(4-Aminophenyl)-10,15,20-triphenyl porphine CAS No. 67605-64-5

5-(4-Aminophenyl)-10,15,20-triphenyl porphine

Cat. No. B2628592
CAS RN: 67605-64-5
M. Wt: 629.767
InChI Key: NSCOPASYOISSAC-LWQDQPMZSA-N
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Description

5-(4-Aminophenyl)-10,15,20-triphenyl porphine, also known as 5,10,15,20-tetra(4-aminophenyl)porphyrin, is a type of porphyrin compound . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are aromatic, which gives them stability and color .


Synthesis Analysis

The synthesis of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves the use of tetraphenylporphyrin (TAPP) as a starting material. TAPP is dissolved in a mixture of DMF and CHCl3, and then a solution of zinc acetate dihydrate in methanol is added .


Molecular Structure Analysis

The molecular formula of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine is C44H34N8. It has an average mass of 674.794 Da and a monoisotopic mass of 674.290649 Da .


Chemical Reactions Analysis

This compound can form surface films in dimethylsulfoxide in the potential range of oxygen electroreduction. The kinetics of variation of faradaic currents and of the interface characteristics are studied at the working electrode potentials of +0.5 V (porphyrin electrooxidation), –0.9 V (oxygen electroreduction), and –1.25 V (coreduction of porphyrin and oxygen) .

Scientific Research Applications

Porphyrin-based Covalent Organic Frameworks (COFs)

Porphyrin-based COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . The integration of naturally occurring porphyrin molecules, such as “5-(4-Aminophenyl)-10,15,20-triphenyl porphine”, as building blocks in COFs has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .

Biological Applications

The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology . This includes their use in biochemical, enzymatic, and photochemical functions .

Catalysts

The conjugated macrocyclic structure of porphyrins furnishes a firm and stable coordination environment for central metals, rendering them compelling contenders for catalytic reactions involving various classes of metal-active centers .

Electron Transport Materials

Porphyrins and their derivatives have been deliberately synthesized to serve diverse purposes, acting as electron transport materials .

DNA-binding or Cleavage Agents

Porphyrins can act as DNA-binding or cleavage agents .

Photoluminescent Molecules

Porphyrins can act as photoluminescent molecules .

Photosensitizers

Porphyrins have a propensity to burst when employed as photosensitizers .

Sensing Mechanism

A β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection . This sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .

Safety and Hazards

This compound should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin or eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Research on 5-(4-Aminophenyl)-10,15,20-triphenyl porphine and similar compounds is ongoing, with a focus on their potential applications in various fields. For example, they are being studied for their potential use in photodynamic treatment of cancer and as possible antioxidant agents .

properties

IUPAC Name

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31N5/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOPASYOISSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N)C=C4)C9=CC=CC=C9)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)-10,15,20-triphenyl porphine

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